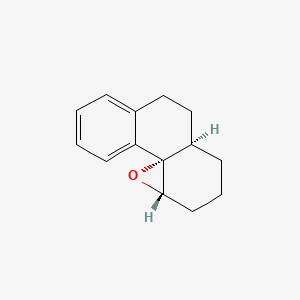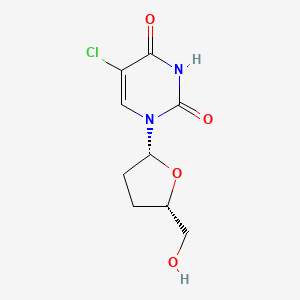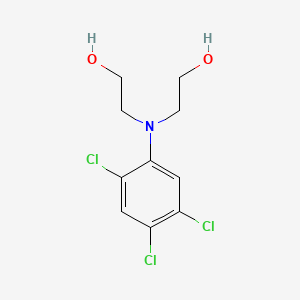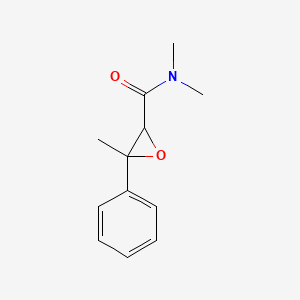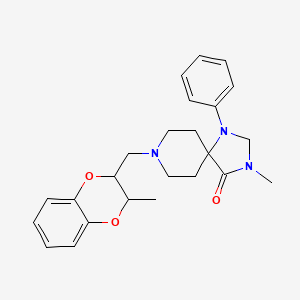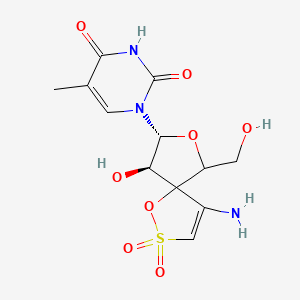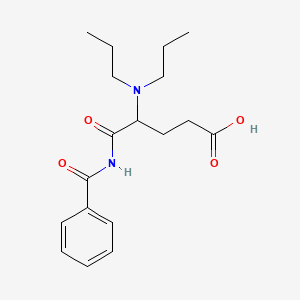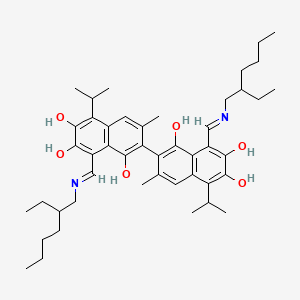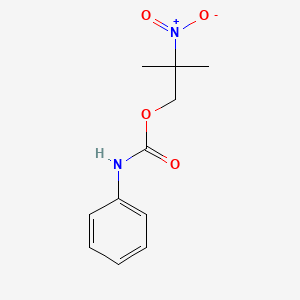
2-Methyl-2-nitropropyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-nitropropyl phenylcarbamate is an organic compound with the molecular formula C11H14N2O4 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a phenyl group and a nitro-substituted propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitropropyl phenylcarbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 2-methyl-2-nitropropanol . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Another method involves the use of dimethyl carbonate and aniline to produce methyl N-phenylcarbamate, which can then be further reacted to form this compound . This method is considered environmentally friendly as it avoids the use of toxic phosgene.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-Methyl-2-nitropropyl phenylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as hydrogen gas (H) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br) or nitric acid (HNO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-2-aminopropyl phenylcarbamate, while oxidation can produce 2-methyl-2-nitroso-propyl phenylcarbamate .
科学的研究の応用
2-Methyl-2-nitropropyl phenylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-Methyl-2-nitropropyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
2-Methyl-2-propenyl phenylcarbamate: This compound has a similar structure but with a propenyl group instead of a nitropropyl group.
Methyl N-phenylcarbamate: This compound lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
Uniqueness
2-Methyl-2-nitropropyl phenylcarbamate is unique due to the presence of both a nitro group and a carbamate group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
6328-95-6 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC名 |
(2-methyl-2-nitropropyl) N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,13(15)16)8-17-10(14)12-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |
InChIキー |
ILAKSNMRPQGCEK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC(=O)NC1=CC=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


